ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Diazene Formation: The diazene group can be introduced by reacting the indole derivative with a suitable diazonium salt.
Morpholine Addition: The morpholine ring is incorporated through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate has various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Shares the indole core and fluorine atom but lacks the morpholine and ester groups.
3-Morpholinylindole: Contains the indole and morpholine rings but lacks the fluorine and ester groups.
Ethyl Indole-2-carboxylate: Contains the indole and ester groups but lacks the fluorine and morpholine rings.
Properties
Molecular Formula |
C15H17FN4O3 |
---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-(morpholin-4-yldiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H17FN4O3/c1-2-23-15(21)14-13(18-19-20-5-7-22-8-6-20)11-9-10(16)3-4-12(11)17-14/h3-4,9,17H,2,5-8H2,1H3 |
InChI Key |
KVOLWQOJMAHLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N=NN3CCOCC3 |
Origin of Product |
United States |
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